Nicotinonitrile 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyridin-1-ium-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOVSQCALYYUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164162 | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-64-0 | |
| Record name | 3-Pyridinecarbonitrile, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14906-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 14906-64-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170850 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinonitrile 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.417 | |
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Synthetic Methodologies and Reaction Pathway Elucidation for Nicotinonitrile 1 Oxide and Its Derivatives
Direct N-Oxidation of Nicotinonitrile
The most straightforward approach to synthesizing nicotinonitrile 1-oxide involves the direct oxidation of the nitrogen atom in the pyridine (B92270) ring of nicotinonitrile. This transformation is typically achieved using strong oxidizing agents, with various protocols developed to enhance efficiency, selectivity, and sustainability.
Peroxide-mediated Oxidation Protocols
Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for the N-oxidation of nicotinonitrile, often used in conjunction with an acid or an activator. chemistrysteps.com The reaction involves the electrophilic attack of an activated oxygen species on the nucleophilic pyridine nitrogen.
A prevalent method involves heating nicotinonitrile in glacial acetic acid with an excess of 30% hydrogen peroxide. google.com Another approach detailed in patent literature describes the slow, controlled addition of 30% hydrogen peroxide to a heated aqueous solution of nicotinonitrile containing a catalyst and a co-catalyst. escholarship.org The reaction temperature is maintained between 75-85°C for several hours to ensure complete conversion. escholarship.org While effective, these methods can sometimes lead to the formation of by-products, most notably nicotinamide (B372718) N-oxide, through the hydrolysis of the nitrile group under the reaction conditions. escholarship.org The use of activators like trifluoroacetic anhydride (B1165640) with hydrogen peroxide can also facilitate N-oxidation, a technique proven effective for various nitrogen-rich heterocyclic compounds. byjus.com
Catalytic Systems in N-Oxidation
To improve reaction rates and selectivity, various catalytic systems have been developed for the N-oxidation of nicotinonitrile. These catalysts activate the oxidant, typically hydrogen peroxide, rendering it more reactive towards the pyridine nitrogen.
Heteropoly acids have emerged as highly effective catalysts for this transformation. A patented industrial method utilizes catalysts such as silicomolybdic acid, phospho-molybdic acid, or phospho-wolframic acid, with sulfuric acid acting as a co-catalyst. escholarship.org This system, when used with hydrogen peroxide in an aqueous medium, can achieve yields of this compound as high as 95.1%. escholarship.org The catalyst facilitates the formation of a potent oxidizing species, leading to efficient and selective N-oxidation. escholarship.org
Other advanced catalytic systems have also been explored for the N-oxidation of pyridine derivatives. These include iminium salt organocatalysts, which can achieve selective oxidation of heteroaromatic rings even in the presence of other oxidizable functional groups like aliphatic amines. wikipedia.org
Table 1: Conditions for Direct N-Oxidation of Nicotinonitrile
| Oxidant | Catalyst/Co-catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 30% Hydrogen Peroxide | Silicomolybdic Acid / Sulfuric Acid | Water | 75-85 °C | 95.1% | escholarship.org |
| 30% Hydrogen Peroxide | Phospho-molybdic Acid / Sulfuric Acid | Water | 75-85 °C | High | escholarship.org |
| 30% Hydrogen Peroxide | Phospho-wolframic Acid / Sulfuric Acid | Water | 75-85 °C | High | escholarship.org |
| Hydrogen Peroxide | Glacial Acetic Acid | Acetic Acid | Heating | Not specified | google.com |
Green Chemistry Approaches to Nicotinonitrile N-Oxidation
Modern synthetic chemistry places a strong emphasis on environmentally benign processes. In the context of this compound synthesis, green chemistry principles are applied by using safer reagents, reducing waste, and employing catalytic methods.
The use of hydrogen peroxide as the primary oxidant is itself a green approach, as its main byproduct is water. masterorganicchemistry.com To further enhance the green credentials of this reaction, researchers have focused on developing stable and recyclable catalysts. Preyssler's anion (H₁₄[NaP₅W₃₀O₁₁₀]), a type of heteropolyacid, has been identified as a green catalyst for the N-oxidation of related pyridine carboxylic acids. mdpi.com This catalyst is stable across a wide pH range and can catalyze oxidations with hydrogen peroxide without structural degradation, allowing for its potential recovery and reuse. mdpi.com Such catalytic systems avoid the need for stoichiometric amounts of harsh or hazardous reagents, aligning with the core tenets of green chemistry. nih.gov
Synthesis via Functional Group Interconversions and Cyclization Reactions
Beyond direct oxidation, this compound and its derivatives can be accessed through more elaborate synthetic sequences that involve the transformation of other functional groups on the pyridine N-oxide scaffold or the construction of the ring system itself.
Preparative Routes from Nicotinamide N-oxide
An alternative pathway to this compound begins with nicotinamide N-oxide. This route involves the dehydration of the primary amide group of nicotinamide N-oxide to the corresponding nitrile. This is a standard transformation in organic synthesis, commonly achieved using powerful dehydrating agents.
Phosphorus oxychloride (POCl₃) is a classic and effective reagent for this type of conversion. The reaction mechanism is believed to proceed through the activation of the amide oxygen by POCl₃, forming a reactive intermediate. Subsequent elimination, often facilitated by a base like pyridine, leads to the formation of the nitrile functional group. This method provides a two-step route to this compound from the more readily available nicotinamide, which is first oxidized to nicotinamide N-oxide and then dehydrated.
Multicomponent Reaction Strategies for Nicotinonitrile Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to constructing complex molecules like substituted nicotinonitriles.
A notable example is the four-component synthesis of a range of nicotinonitrile derivatives. This reaction utilizes a 3-oxo-3-phenylpropanenitrile or a derivative thereof, an aldehyde, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. The process is catalyzed by a novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, under solvent-free conditions at 110°C. This strategy affords the desired nicotinonitrile products in excellent yields (68–90%) within short reaction times (40–60 minutes). The mechanism is proposed to proceed via a cooperative vinylogous anomeric-based oxidation (CVABO). The magnetic nature of the catalyst also allows for its easy separation and potential reuse, adding a green chemistry aspect to this powerful synthetic tool.
Table 2: Four-Component Synthesis of Nicotinonitrile Derivatives
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Oxo-3-phenylpropanenitrile derivative | Aldehyde | Acetophenone derivative | Ammonium Acetate | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | 110 °C, Solvent-free | 68-90% |
Derivatization from Substituted Nicotinonitriles
The synthesis of this compound derivatives typically begins with a pre-existing substituted nicotinonitrile ring, which is then subjected to N-oxidation. The presence of substituents on the pyridine ring, particularly the electron-withdrawing cyano group in nicotinonitrile, influences the reactivity and the choice of oxidizing agent. The nitrogen atom in nicotinonitrile is less nucleophilic than in pyridine, often necessitating more robust reaction conditions or specific catalysts to achieve efficient oxidation. youtube.comyoutube.com
A variety of oxidizing agents have been successfully employed for the N-oxidation of pyridines and their derivatives. These methods are applicable to substituted nicotinonitriles, although reaction conditions may need optimization. Common reagents include peroxy acids (such as m-chloroperoxybenzoic acid (m-CPBA) and peracetic acid), hydrogen peroxide in conjunction with catalysts, and other specialized oxidants like dimethyldioxirane (B1199080). researchgate.netarkat-usa.orgorganic-chemistry.org For instance, the oxidation of 3-substituted pyridines with m-CPBA has been shown to provide high yields of the corresponding N-oxides. arkat-usa.org
The use of hydrogen peroxide (H₂O₂) is a common and environmentally benign approach. rsc.org However, H₂O₂ itself is often not reactive enough for electron-deficient pyridines and requires activation. This is frequently achieved by using it with acetic acid (to form peracetic acid in situ) or in the presence of various catalysts. abertay.ac.ukorgsyn.org Catalytic systems involving sodium tungstate (B81510) (Na₂WO₄) or methyltrioxorhenium (MTO) have proven effective for the N-oxidation of a range of pyridines, including those with electron-withdrawing groups. arkat-usa.orgccspublishing.org.cn
For particularly deactivated substrates, such as halopyridines, specific catalytic systems have been developed. A patented process describes the oxidation of 2-chloropyridine (B119429) and 2-bromopyridine (B144113) using peracetic acid generated in situ from H₂O₂ and acetic acid, with maleic anhydride or related anhydrides as catalysts. google.com This approach is pertinent to substituted nicotinonitriles, which are also electron-deficient.
Below is a table summarizing common methods for the N-oxidation of substituted pyridines, which are applicable for creating derivatives of this compound.
Table 1: Synthetic Reagents for N-Oxidation of Substituted Pyridines
| Oxidizing Agent | Catalyst/Co-reagent | Typical Substrates | Reference(s) |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | None | General 3-substituted pyridines | arkat-usa.org |
| Hydrogen Peroxide (30%) | Acetic Acid | Pyridine, Halopyridines | abertay.ac.ukgoogle.com |
| Hydrogen Peroxide (30%) | Sodium Tungstate (Na₂WO₄·2H₂O) | General pyridines | ccspublishing.org.cn |
| Hydrogen Peroxide | Methyltrioxorhenium (MTO) | Electronically diverse pyridines | arkat-usa.org |
| Hydrogen Peroxide | Maleic Anhydride Derivatives | Electron-donating & electron-deficient pyridines | rsc.org |
| Dimethyldioxirane | None | 2-substituted pyridines, quinolines | researchgate.net |
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is crucial for optimizing synthetic protocols and predicting reactivity. The formation of this compound, an example of pyridine N-oxidation, is generally understood to proceed through a polar mechanism.
Electron Transfer Pathways in N-Oxidation
The predominant pathway for the N-oxidation of pyridines, including nicotinonitrile, with peroxy acids does not involve a single-electron transfer (SET) process. Instead, it is characterized as a concerted or near-concerted electrophilic oxidation. The nitrogen atom of the pyridine ring, possessing a lone pair of electrons in an sp² hybrid orbital, acts as the nucleophile. youtube.com It attacks the electrophilic oxygen atom of the oxidizing agent (e.g., a peroxy acid). abertay.ac.ukyoutube.com
The mechanism involves the transfer of the oxygen atom from the peroxy acid to the nitrogen atom, with the concurrent cleavage of the weak O-O bond in the peroxide and proton transfer, leading to the formation of the N-oxide and a carboxylic acid as a byproduct. youtube.com While radical pathways involving single-electron transfer have been explored for the reactions of aromatic N-oxides in other contexts, such as photoredox catalysis, the synthetic formation of the N-O bond via peroxy acids is dominated by this polar, two-electron process. digitellinc.comnih.gov The N-oxide functional group significantly modifies the electronic properties of the pyridine ring, enhancing its nucleophilicity and polarity. evitachem.com
Role of Intermediates in Reaction Kinetics
In chemical reactions, intermediates are short-lived species that are formed in one step and consumed in a subsequent step. rsc.orgcymitquimica.com In the context of this compound formation, the nature of the intermediate depends on the chosen synthetic method.
Kinetic studies on pyridine N-oxidation catalyzed by maleic anhydride derivatives have shown that the catalyst's effectiveness depends on the electronic properties of the pyridine substrate. This highlights the importance of the intermediate's reactivity.
Table 2: Catalytic Performance of Anhydrides in Pyridine N-Oxidation
| Catalyst | Optimal Substrate Type | Mechanistic Rationale | Reference(s) |
|---|---|---|---|
| 2,3-Dimethylmaleic anhydride (DMMA) | Electron-donating pyridines | Favors equilibrium towards the anhydride, generating the peracid intermediate for reactive substrates. | rsc.org |
| 1-Cyclohexene-1,2-dicarboxylic anhydride (CHMA) | Electron-deficient pyridines | More effective for deactivated substrates like chloropyridines, applicable to nicotinonitrile. | rsc.org |
Kinetic investigations of the oxidation of 2-substituted pyridines with dimethyldioxirane revealed second-order kinetics, indicating a direct bimolecular reaction between the pyridine and the oxidant without the involvement of other catalytic species or long-lived intermediates. researchgate.net
Stereochemical Considerations in Synthetic Transformations
This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, its synthesis from nicotinonitrile does not generate any stereocenters. However, stereochemistry becomes a critical consideration when the synthetic target is a chiral derivative of this compound, or when a chiral starting material is used.
Recent advances have demonstrated that the N-oxidation reaction can be performed enantioselectively. Although chiral auxiliaries can be used, the development of catalytic asymmetric methods is of greater interest. Researchers have successfully developed a catalytic, enantioselective pyridine N-oxidation for the desymmetrization of prochiral bispyridine substrates. chemistryviews.org This was achieved using chiral, aspartic-acid-containing peptides as biomimetic catalysts in the presence of hydrogen peroxide.
In this system, the aspartic acid residue in the peptide catalyst is converted to a chiral peroxy acid intermediate. The prochiral bispyridine substrate forms hydrogen bonds with the peptide catalyst, positioning it for a stereoselective oxygen transfer from the peroxy acid. This approach yields chiral pyridine N-oxides with high enantiomeric ratios (up to 99:1). chemistryviews.org While this specific example did not use a substituted nicotinonitrile, the principle is directly applicable. It demonstrates that by using a suitable chiral catalyst, it is possible to synthesize enantioenriched N-oxide derivatives, transforming an achiral starting material into a chiral product.
Beyond synthesis, the N-oxide motif can influence the stereochemical outcome of subsequent reactions or be incorporated into chiral ligands for asymmetric catalysis. scripps.edu
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups and providing a unique molecular fingerprint of a compound. These methods probe the vibrational modes of molecules, which are dependent on bond strengths and atomic masses.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For Nicotinonitrile 1-oxide, the key functional groups—the nitrile (C≡N), the N-oxide (N-O), and the substituted pyridine (B92270) ring—give rise to characteristic absorption bands.
The N-O stretching vibration in pyridine N-oxides is a particularly strong and identifiable feature, typically appearing in the 1200-1300 cm⁻¹ region. The nitrile group (C≡N) exhibits a sharp, medium-intensity absorption band in the 2200-2240 cm⁻¹ range. The aromatic pyridine ring shows several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. Analysis of related compounds like nicotinic acid N-oxide confirms the vibrational characteristics expected for such structures. nih.gov
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic Ring |
| 2240 - 2200 | C≡N Stretch | Nitrile |
| 1600 - 1400 | C=C, C=N Stretch | Aromatic Ring |
| 1300 - 1200 | N-O Stretch | N-Oxide |
| < 900 | C-H Bend | Aromatic Ring |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. This makes it particularly useful for observing the nitrile C≡N stretch and the symmetric breathing modes of the pyridine ring.
In the case of this compound, the Raman spectrum would provide a distinct "fingerprint," allowing for its identification. Significant changes in Raman activities are often observed between different conformers and upon functionalization, such as the addition of an N-oxide group to a pyridine ring. nih.gov The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon skeleton and the environment of hydrogen atoms.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. In this compound, the four protons on the pyridine ring are chemically distinct and would appear as separate signals. The presence of the electron-withdrawing N-oxide group significantly affects the electron density of the ring, causing the protons, particularly those at the ortho (H-2, H-6) and para (H-4) positions, to be deshielded and resonate at a lower field (higher ppm) compared to the parent nicotinonitrile. chemicalbook.com
The splitting pattern (multiplicity) of each signal, governed by J-coupling with neighboring protons, helps establish their relative positions on the ring. For instance, the H-6 proton would likely appear as a doublet of doublets due to coupling with H-5 and H-4.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 8.8 - 9.1 | Singlet / Doublet (small J) |
| H-4 | 8.2 - 8.5 | Doublet of Doublets |
| H-5 | 7.5 - 7.8 | Triplet / Doublet of Doublets |
| H-6 | 8.5 - 8.8 | Doublet |
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal. The molecule contains six carbon atoms: five in the aromatic ring and one in the nitrile functional group. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The nitrile carbon (C≡N) is expected to appear in the 115-120 ppm range. The carbons of the pyridine ring will have shifts influenced by the N-oxide group, with C-2 and C-6, being adjacent to the N-oxide, showing significant shifts. Spectroscopic data for this compound has been previously reported in the literature, confirming the carbon skeleton. nih.gov
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-4 | 135 - 140 |
| C-5 | 125 - 130 |
| C-6 | 140 - 145 |
| C≡N | 115 - 120 |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity. princeton.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edunih.gov This allows for the direct assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular mass and elucidating the structure of compounds through fragmentation analysis. For this compound, high-resolution mass spectrometry provides an accurate determination of its molecular mass. The exact monoisotopic mass has been computationally determined to be 120.032362755 Da. nih.gov
While detailed experimental fragmentation studies specifically for this compound are not extensively documented in the literature, analysis of its parent compound, Pyridine N-oxide, provides insight into its expected behavior under mass spectrometric conditions. nist.gov Studies on Pyridine N-oxide using electrospray ionization (ESI) have identified protonated molecules, sodiated molecules, and proton-bound dimers as common species. nih.gov
The fragmentation of pyridine N-oxides is a known phenomenon, even occurring during the electrospray process itself. nih.govresearchgate.net A characteristic fragmentation pathway for pyridine N-oxides involves the loss of the oxygen atom. Under electron ionization (EI), the mass spectrum of Pyridine N-oxide shows a prominent molecular ion peak, with subsequent fragmentation. nist.gov For this compound, the molecular ion [M]•+ would be expected at m/z 120. Key fragmentation pathways would likely include:
Loss of Oxygen: A fragment corresponding to the loss of an oxygen atom ([M-16]•+) to form the nicotinonitrile radical cation at m/z 104.
Loss of CO: A common rearrangement for N-oxides can lead to the expulsion of carbon monoxide, although this is more typical in macrocyclic diester N-oxides. mjcce.org.mk
Nitrile Group Fragmentation: Loss of the cyano group (•CN) could lead to a fragment at m/z 94.
The presence of the electron-withdrawing nitrile group would influence the stability of the pyridine ring and the fragmentation cascade. A synchronous gas electron diffraction/mass spectrometry (GED/MS) experiment on a related adduct, Pyridine N-oxide-boron trifluoride, revealed that the molecular ion can be unstable, dissociating into the [PyO]+ cation and BF3, highlighting the potential instability of the N-O bond in ions of such structures. nih.gov
Table 1: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H4N2O | nih.gov |
| Molecular Weight | 120.11 g/mol | nih.gov |
| Monoisotopic Mass | 120.032363 Da | chemspider.com |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, as of now, there are no published single-crystal X-ray diffraction studies for this compound in major crystallographic databases. Consequently, precise experimental data on its bond lengths, bond angles, and crystal packing in the solid state are not available.
Insight into its likely structural characteristics can be drawn from its parent compounds, pyridine and pyridine N-oxide. Pyridine N-oxide is known to be a planar molecule. wikipedia.org The N-O bond distance in pyridine N-oxide is approximately 1.34 Å, and the C-N-C bond angle is about 124°. wikipedia.org Theoretical calculations on substituted pyridine N-oxides using Density Functional Theory (DFT) suggest that the presence of a strong electron-withdrawing substituent, such as a nitrile group, is expected to decrease the N→O bond length compared to the non-substituted pyridine N-oxide. researchgate.netresearchgate.net High-pressure studies have shown that pyridine N-oxide can be crystallized from aqueous solutions, forming a single crystal phase. researchgate.net Without experimental data for this compound, its exact solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-stacking, remain undetermined.
Advanced X-ray Photoelectron Spectroscopy (XPS) and Hard X-ray Photoelectron Spectroscopy (HAXPES) for Surface and Electronic Structure Characterization
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. There are no specific XPS or HAXPES studies focused solely on this compound. However, the literature on related nitrogen-containing heterocyclic compounds provides a strong basis for predicting its spectral features.
XPS analysis of materials containing pyridine and pyridine N-oxide moieties allows for the clear distinction between different nitrogen chemical states. acs.orgresearchgate.net The N 1s binding energy is highly sensitive to the chemical environment of the nitrogen atom.
Pyridinic Nitrogen: The nitrogen in a pyridine ring typically exhibits an N 1s binding energy of approximately 398.8-399.0 eV. researchgate.netaip.org
Pyridine N-oxide Nitrogen: The N-oxide functionality results in a significant shift to higher binding energy due to the positive formal charge on the nitrogen atom. N 1s peaks for pyridine-N-oxides are observed in the range of 402.7 eV to 403.3 eV. researchgate.netresearchgate.net
Nitrile Nitrogen: The nitrogen of the cyano group (-C≡N) would also have a characteristic N 1s binding energy, typically found around 399-400 eV, which might overlap with the pyridinic nitrogen signal, requiring deconvolution for accurate assignment.
Therefore, the N 1s XPS spectrum of this compound is expected to show at least two distinct, well-resolved peaks corresponding to the N-oxide nitrogen and the overlapping signals from the pyridinic and nitrile nitrogens. The relative areas of these peaks would provide quantitative information about the stoichiometry of the different nitrogen species on the sample surface.
Hard X-ray Photoelectron Spectroscopy (HAXPES) utilizes higher energy X-rays, allowing for the analysis of the bulk electronic structure rather than just the surface. acs.org This technique has not been applied to this compound or closely related simple organic molecules based on available literature.
Table 2: Expected N 1s XPS Binding Energies for this compound based on Analogous Compounds
| Nitrogen Functional Group | Expected Binding Energy (eV) | Reference |
|---|---|---|
| Pyridinic-N | ~399.0 | researchgate.netaip.org |
| Pyridine-N-oxide (N→O) | ~403.0 | researchgate.netresearchgate.net |
| Nitrile-N (-C≡N) | ~399-400 |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The UV-Vis spectrum of this compound is dictated by the electronic structure of the substituted pyridine N-oxide ring.
The parent compound, nicotinonitrile (3-cyanopyridine), exhibits a maximum absorption (λmax) in cyclohexane (B81311) at 265 nm. nih.gov Pyridine N-oxide itself has characteristic UV absorptions that are distinct from pyridine. nist.gov The N-oxide group acts as a strong auxochrome, influencing the π→π* transitions of the aromatic ring. It possesses both electron-donating character through resonance and electron-withdrawing inductive character. arkat-usa.org
For this compound, the combination of the pyridine N-oxide moiety and the electron-withdrawing cyano group at the 3-position results in a conjugated system with specific electronic transitions. The spectrum is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions. The primary absorption band would be analogous to the 1Lb band in benzene (B151609) and pyridine derivatives, which is sensitive to substitution. While a specific experimental spectrum for this compound is not detailed in the searched literature, the absorption is anticipated to be in a similar region to related compounds, likely between 250 nm and 300 nm, reflecting the conjugated π-system of the substituted aromatic N-oxide.
Table 3: UV-Visible Absorption Data for Nicotinonitrile and Related Compounds
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| Nicotinonitrile (3-Cyanopyridine) | 265 | Cyclohexane | nih.gov |
| Pyridine N-oxide | Spectrum available, λmax depends on solvent | nist.gov | |
| This compound | Expected in the range of 250-300 nm |
Computational Chemistry and Theoretical Modeling Investigations
Density Functional Theory (DFT) Applications
DFT has emerged as a powerful tool for investigating the intricacies of molecular systems. For Nicotinonitrile 1-oxide, DFT calculations have been applied to understand its geometry, electronic landscape, and potential reactivity.
Geometric Optimization and Conformational Analysis
Computational chemists utilize geometric optimization to determine the most stable three-dimensional arrangement of atoms in a molecule. schrodinger.comavogadro.cc For this compound, this process involves finding the lowest energy conformation, which is crucial for understanding its physical and chemical behavior. Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies. chemrxiv.org While specific studies detailing the comprehensive conformational landscape of this compound are not abundant in the provided search results, the principles of geometric optimization are fundamental to any computational study of this molecule. schrodinger.comavogadro.cc The process typically involves starting with an initial guess of the molecular structure and using a DFT functional, such as B3LYP, along with a suitable basis set to iteratively minimize the energy of the system until a stable conformation is reached. researchgate.netrsc.org
Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potentials)
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. ossila.com DFT calculations provide access to crucial electronic structure information, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.comals-japan.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. researchgate.netphyschemres.org A smaller gap generally suggests higher reactivity.
For N-oxide compounds, the HOMO is often localized on the N-oxide group, indicating its electron-donating potential. researchgate.net The LUMO, on the other hand, is frequently distributed over the aromatic ring and the nitrile group in molecules with similar structures. mdpi.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This information is vital for predicting how the molecule will interact with other chemical species, such as electrophiles and nucleophiles.
Table 1: Calculated Electronic Properties of a Representative Pyridine (B92270) N-oxide Derivative
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The values in this table are illustrative and based on general knowledge of similar pyridine N-oxide compounds. Specific DFT calculations for this compound would be required for precise values.
Spectroscopic Property Prediction and Validation
DFT calculations can predict various spectroscopic properties, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. jmaterenvironsci.com Time-dependent DFT (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). researchgate.netmdpi.com By calculating the energies of electronic transitions, TD-DFT can help to understand the origin of the absorption bands observed experimentally. mdpi.com Similarly, by calculating vibrational frequencies, DFT can aid in the assignment of peaks in an IR spectrum. acs.org The comparison between predicted and experimental spectra serves as a validation of the computational methodology and the optimized molecular structure. chemrxiv.org
Reactivity and Selectivity Prediction
DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be used to predict the most likely sites for electrophilic and nucleophilic attack. jmaterenvironsci.com These descriptors are derived from the changes in electron density upon the addition or removal of an electron. By analyzing these indices, chemists can predict the regioselectivity of chemical reactions involving this compound. researchgate.net For instance, in reactions with nucleophiles, the sites with the highest electrophilicity index would be the most reactive. researchgate.net The study of σ-complex intermediates through DFT can also provide insights into the mechanisms and regioselectivity of nucleophilic aromatic substitution reactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or other properties. While specific QSAR studies focused solely on this compound were not found in the provided search results, the principles of QSAR are applicable.
In a hypothetical QSAR study of this compound derivatives, various molecular descriptors would be calculated using computational methods. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.
Steric: Molecular volume, surface area, shape indices.
Hydrophobic: LogP (partition coefficient).
These descriptors would then be used to build a mathematical model that predicts the activity of new, unsynthesized derivatives. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights into mechanisms and the fleeting nature of transition states that are often difficult to capture through experimental means alone. In the study of nicotinonitrile derivatives, theoretical modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding reaction pathways, predicting product formation, and rationalizing experimental observations.
A notable example is the computational investigation into the researchgate.netresearchgate.net-anionic rearrangement of 2-benzyloxypyridine derivatives, which sheds light on the reactivity of the closely related compound, 2-(benzyloxy)nicotinonitrile. This rearrangement is a crucial transformation that leads to the formation of valuable aryl pyridyl carbinols. DFT calculations have been employed to map out the potential energy surface of this reaction, identifying the key intermediates and transition states involved.
A significant finding from these theoretical studies is the nature of the transition state for the rearrangement. It is proposed to proceed through an oxirane-like transition state, a transient intermediate that had been previously postulated but not definitively characterized experimentally. researchgate.net This computational evidence provides strong support for the proposed mechanistic pathway.
Furthermore, the study of the rearrangement of 2-(benzyloxy)nicotinonitrile highlights a key mechanistic divergence. The calculations indicate the rapid formation of a five-membered ring intermediate. This pathway is energetically favored and leads to the predominant formation of 2-phenylfuro[2,3-b]pyridin-3-amine, showcasing the predictive power of computational chemistry in understanding product selectivity. researchgate.net
The effect of substituents on the reaction has also been a focus of computational investigations. For the parent 2-benzyloxypyridine system, it was found that electron-donating groups on the benzene (B151609) ring decrease the activation energy of the rearrangement, which is consistent with increased reaction yields observed experimentally. Conversely, electron-withdrawing groups were found to increase the activation barrier, leading to lower yields. researchgate.net These findings underscore the utility of computational models in predicting reactivity trends and guiding the design of more efficient synthetic routes.
The data generated from these DFT calculations can be summarized to provide a quantitative picture of the reaction profile. The relative energies of the reactants, intermediates, transition states, and products offer a thermodynamic and kinetic understanding of the reaction.
Table 1: Calculated Relative Energies for the Rearrangement of a 2-Benzyloxypyridine Derivative
| Species | Relative Energy (kcal/mol) |
| Reactant | 0.0 |
| Deprotonated Intermediate | -15.2 |
| Transition State 1 (Rearrangement) | +5.8 |
| Intermediate 2 | -25.7 |
| Transition State 2 (Protonation) | -10.3 |
| Product | -35.1 |
Note: The data presented is a representative example based on the trends described in the study on 2-benzyloxypyridine derivatives and is intended for illustrative purposes.
Strategic Applications in Organic Synthesis and Medicinal Chemistry
Nicotinonitrile 1-oxide as a Versatile Synthetic Intermediate
The dual reactivity of the cyano and N-oxide functional groups makes this compound a sought-after precursor in multi-step syntheses. It provides a strategic entry point for constructing intricate molecular frameworks.
This compound is a key synthetic intermediate in the production of Arimoclomol. chemicalbook.compharmaffiliates.combiomart.cn Arimoclomol is a drug used for treating Niemann-Pick disease type C, a rare, inherited neurodegenerative disorder. wikipedia.org The synthesis of Arimoclomol from this compound highlights the latter's importance in accessing complex pharmaceutical agents. pharmaffiliates.com The process leverages the reactivity of the N-oxide to construct the final drug molecule, which has the IUPAC name N-[(2R,Z)-2-hydroxy-3-(1-piperidyl)propoxy]pyridine-3-carboximidoyl chloride 1-oxide. wikipedia.org
In the agrochemical industry, this compound serves as a crucial starting material for the synthesis of potent herbicides. It is a precursor to 2-chloronicotinonitrile, a vital intermediate in the production of sulfonylurea herbicides like Nicosulfuron (B1678754) and pyridinecarboxamide herbicides like Diflufenican. google.comgoogle.com
Nicosulfuron: This herbicide is widely used for post-emergence control of grass weeds in maize. nih.gov The synthesis pathway involves the conversion of this compound to an intermediate that is subsequently used to build the final nicosulfuron structure. google.comresearchgate.net
Diflufenican: This herbicide is effective against broad-leaved weeds. slu.se Its synthesis also relies on intermediates derived from the chlorination of this compound. google.comgoogle.com Diflufenican functions by inhibiting carotenoid biosynthesis in plants. slu.senih.gov
The role of this compound as a foundational block for these key agrochemicals is summarized below.
| Agrochemical | Class | Synthetic Intermediate Derived from this compound | Primary Use |
|---|---|---|---|
| Nicosulfuron | Sulfonylurea Herbicide | 2-Chloronicotinonitrile | Weed control in maize crops nih.gov |
| Diflufenican | Pyridinecarboxamide Herbicide | 2-Chloronicotinonitrile | Broad-leaved weed control slu.se |
The inherent reactivity of this compound makes it a valuable tool for constructing diverse and complex heterocyclic systems. Nitrile oxides are well-established as 1,3-dipoles in cycloaddition reactions, a powerful method for creating five-membered heterocycles. beilstein-journals.org Specifically, this compound can undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield isoxazolines and isoxazoles, respectively. beilstein-journals.orgdntb.gov.ua These resulting heterocyclic structures are prevalent in many biologically active compounds and serve as scaffolds for further chemical modification. Beyond cycloadditions, the N-oxide group can act as a leaving group in nucleophilic substitution reactions, and the compound can participate in condensation reactions, enabling the assembly of more complex molecular architectures. evitachem.com
Derivative Synthesis for Enhanced Biological Efficacy
To improve biological activity and explore new therapeutic possibilities, this compound is often chemically modified. The synthesis of derivatives allows for the fine-tuning of its properties to target specific biological pathways or enhance its efficacy.
A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacologically active scaffolds into a single compound. This approach aims to produce synergistic effects or multi-target activity. The nicotinonitrile framework, derived from precursors like this compound, is frequently used in this context. ekb.eg Researchers have successfully synthesized various nicotinonitrile-based hybrids, such as:
Nicotinonitrile-coumarin hybrids: These have been investigated for their potential as acetylcholinesterase inhibitors. ekb.eg
Pyridine-pyrazole hybrids: Synthesized from nicotinonitrile derivatives, these molecules have shown potential antimicrobial and antioxidant activities. nih.gov
1,2,3-Triazole-nicotinonitrile hybrids: These have also been synthesized and explored for their biological potential. rsc.org
The design of such hybrids often involves multi-component reactions, providing an efficient pathway to novel and structurally diverse compounds with potential therapeutic applications. nih.govacs.org
The reactivity of this compound can be precisely controlled and directed through various functionalization strategies. The presence of the N-oxide group significantly alters the electronic properties of the pyridine (B92270) ring, making it susceptible to a range of chemical transformations that are not as readily achieved with the parent nicotinonitrile. ontosight.ai
Key strategies include:
Nucleophilic Substitution: The N-oxide group can function as an effective leaving group, facilitating nucleophilic substitution reactions at the pyridine ring. evitachem.com This allows for the introduction of a wide variety of functional groups.
Reduction Reactions: The N-oxide can be selectively reduced to yield the corresponding pyridine derivative, a reaction useful in multi-step syntheses where the N-oxide is used as a temporary activating or directing group. evitachem.com
Cycloaddition Reactions: As mentioned, the 1,3-dipolar character of the nitrile oxide functionality is exploited in cycloaddition reactions to build five-membered heterocyclic rings, a common motif in medicinal chemistry. beilstein-journals.orgdntb.gov.ua
Chlorination: Reaction with agents like phosphorus oxychloride can convert this compound into 2-chloro-3-cyanopyridine, a crucial intermediate for agrochemicals and pharmaceuticals where the chlorine atom can be subsequently displaced. google.com
These functionalization methods provide chemists with a versatile toolkit to modify the this compound scaffold, thereby tuning its reactivity and tailoring the properties of the resulting derivatives for specific biological targets.
Industrial Relevance and Scalability Considerations for Synthesis
The industrial viability of any chemical intermediate is heavily dependent on the efficiency, cost-effectiveness, and scalability of its synthesis. ontosight.ai For this compound, its relevance is directly tied to the large-scale production methods available and the demand for its downstream products.
The principal industrial route to this compound is the oxidation of nicotinonitrile. wikipedia.org A common and efficient oxidant for this transformation is hydrogen peroxide. Research and patent literature describe scalable processes that are suitable for industrial production. For example, a patented method highlights a process that claims to be efficient, highly selective, and applicable for large-scale manufacturing. google.comgoogle.com This method involves the oxidation of nicotinonitrile using 30% hydrogen peroxide in the presence of a catalyst, such as silicomolybdic acid, with sulfuric acid as a co-catalyst. google.comgoogle.com
The scalability of this synthesis is demonstrated in the patent literature, with examples of reactions carried out on a significant scale, yielding hundreds of kilograms of product with high purity and yield. google.com
Below is a data table summarizing the parameters of a reported industrial-scale synthesis of this compound.
| Parameter | Value |
| Starting Material | Nicotinonitrile |
| Oxidant | 30% Hydrogen Peroxide |
| Catalyst | Silicomolybdic Acid |
| Co-catalyst | Sulfuric Acid |
| Solvent | Deionized Water |
| Reaction Temperature | 88-94 °C |
| Reaction Time | ~14 hours (8 hours addition, 6 hours incubation) |
| Reported Yield | 95.2% |
| Reported Purity | 96.7% (by HPLC) |
| Data derived from a patented industrial preparation method. google.com |
Furthermore, the scalability of this compound production is also influenced by the availability and synthesis of its precursor, nicotinonitrile. The industrial synthesis of nicotinonitrile is well-established, often involving the ammoxidation of 3-picoline. ekb.eg Advances in chemical engineering, such as the development of continuous flow processes for related nicotinonitrile derivatives, also point towards potential future improvements in the efficiency and scalability of producing these types of pyridine compounds. beilstein-journals.orgbeilstein-journals.org While batch processing is common, continuous manufacturing can offer benefits like improved heat and mass transfer, enhanced safety, and greater consistency, which are all critical considerations for industrial-scale production. beilstein-journals.org
The strategic importance of this compound is therefore underscored by the existence of robust and scalable synthetic routes that can meet the industrial demand for its use as a pivotal intermediate in the production of high-value specialty chemicals and active pharmaceutical ingredients.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of nicotinonitrile derivatives, the parent class of Nicotinonitrile 1-oxide, is rapidly evolving towards more sustainable and efficient methods. Future research will likely focus on developing advanced catalytic systems that offer high yields, selectivity, and environmental compatibility for the synthesis of this compound itself.
Recent breakthroughs in the synthesis of nicotinonitriles have utilized innovative catalysts that could be adapted for the N-oxidation step or integrated into one-pot procedures. For instance, magnetic H-bond catalysts, such as Fe₃O₄@SiO₂@tosyl-carboxamide, have been successfully employed for the synthesis of new nicotinonitrile compounds under solvent-free conditions. rsc.orgresearchgate.net Similarly, nanomagnetic metal-organic frameworks (MOFs) like Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ have demonstrated high efficiency in producing nicotinonitrile derivatives. nih.govacs.orgacs.org These approaches, often proceeding through a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, represent a significant step towards green chemistry. rsc.orgnih.govacs.org
Future work will likely involve:
Heterogeneous Catalysts: Expanding the use of recyclable, solid-phase catalysts like metal-based graphene oxide and other nanomaterials to minimize waste and simplify product purification. researchgate.net
Photocatalysis and Electrocatalysis: Exploring light- and electricity-driven synthetic routes to reduce reliance on thermal energy and harsh reagents.
Enzymatic Synthesis: Investigating biocatalytic methods for the highly selective and environmentally benign production of this compound and its chiral derivatives.
| Catalyst Type | Specific Example | Key Advantages | Relevant Research Finding |
|---|---|---|---|
| Magnetic H-bond Catalyst | Fe₃O₄@SiO₂@tosyl-carboxamide | Recyclable, solvent-free conditions, high efficiency. rsc.org | Demonstrated high yields (50–73%) in the synthesis of new nicotinonitrile compounds. rsc.org |
| Nanomagnetic Metal-Organic Framework (MOF) | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ | High surface-to-volume ratio, easy separation, high stability. nih.govacs.org | Achieved excellent yields (68–90%) and short reaction times (40–60 min) under solvent-free conditions. nih.govacs.org |
| Graphene Oxide-Based Catalysts | Zirconium oxide grafted ethylene (B1197577) diamine functionalized graphene oxide (ZrO₂-f-ED-GO) | Heterogeneous, high yields, mild conditions, reusable. researchgate.net | Effectively catalyzed the synthesis of 2-amino-4H-chromenes, demonstrating potential for complex heterocyclic synthesis. researchgate.net |
Integration with Nanotechnology for Drug Delivery and Sensing Applications
The convergence of nanotechnology with functional molecules like this compound opens up exciting possibilities for advanced biomedical applications. cas.org Nanoparticles can serve as carriers to improve the delivery of therapeutic agents, enhancing their bioavailability and targeting specific tissues, thereby reducing side effects. cas.orgnih.govmdpi.comdovepress.com
Future research in this area could explore:
Targeted Drug Delivery: Encapsulating this compound or its therapeutically active derivatives within nanocarriers such as liposomes, polymeric nanoparticles, or carbon nanotubes. nih.gov These nanocarriers could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the payload specifically to cancer cells or inflamed tissues, building on the known anticancer and anti-inflammatory potential of the nicotinonitrile scaffold. ekb.egekb.eg
Nanosensors: The distinct electronic properties of this compound could be harnessed to develop novel chemical sensors. scielo.br One-dimensional oxide nanostructures are known gas-sensing materials, and incorporating molecules like this compound onto their surface could impart selectivity for specific analytes. mdpi.comfrontiersin.org Research could focus on creating sensor arrays for detecting biomarkers, environmental pollutants, or specific gases. scielo.brscirp.org
| Nanotechnology Application | Potential Nanomaterial | Objective for this compound | Rationale |
|---|---|---|---|
| Targeted Drug Delivery | Lipid Nanoparticles (LNPs), Polymeric Nanoparticles (e.g., PLGA) | Enhance solubility, prolong circulation, and target specific cells (e.g., tumor cells). | Overcomes poor bioavailability and reduces systemic toxicity, a common challenge in drug development. cas.org |
| Bio-imaging | Quantum Dots, Gold Nanoparticles | Develop fluorescent probes for tracking biological processes. | The aromatic N-oxide structure may offer unique photophysical properties suitable for conjugation with imaging agents. bohrium.com |
| Chemical Sensing | Carbon Nanotubes, Metal Oxide Nanowires | Create selective sensors for environmental or biological analytes. | The polar N-oxide and nitrile groups can provide specific interaction sites for target molecules. mdpi.comscirp.org |
Advanced In Silico Drug Discovery and Lead Optimization
Computational methods are indispensable in modern drug discovery for identifying and refining new therapeutic agents. longdom.org For this compound, in silico techniques will be crucial for navigating the vast chemical space of its potential derivatives and predicting their biological activities.
Emerging research will leverage:
Structure-Based Drug Design: Using molecular docking and molecular dynamics (MD) simulations to predict the binding affinity of this compound derivatives to the active sites of known and novel biological targets. researchgate.netaxxam.com This approach has been applied to other nicotinonitrile derivatives to explore their interactions with targets like kinases and enzymes. ekb.egresearchgate.net
Pharmacophore Modeling and Virtual Screening: Developing computational models based on the key structural features of this compound to screen large compound libraries for molecules with similar therapeutic potential.
ADMET Prediction: Employing machine learning and quantitative structure-activity relationship (QSAR) models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs early in the discovery process, thereby improving the success rate of lead optimization. chemrxiv.orgnih.govresearchgate.net
| In Silico Technique | Application for this compound Research | Expected Outcome |
|---|---|---|
| Molecular Docking | Predict binding modes and affinities of derivatives against protein targets (e.g., kinases, enzymes). researchgate.net | Identification of high-potential "hit" compounds. |
| Molecular Dynamics (MD) Simulations | Assess the stability of ligand-protein complexes over time. researchgate.net | Validation of docking results and understanding of binding mechanisms. |
| Density Functional Theory (DFT) | Analyze electronic structure, reactivity, and spectroscopic properties. bohrium.comdntb.gov.ua | Elucidation of structure-property relationships to guide rational design. |
| QSAR and Machine Learning | Predict biological activity and ADMET properties for large sets of virtual compounds. chemrxiv.org | Prioritization of compounds for synthesis and reduction of attrition rates. nih.gov |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The nicotinonitrile scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. ekb.egekb.egresearchgate.net Derivatives have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.eg However, the specific biological profile of this compound remains largely unexplored. The introduction of the N-oxide group significantly alters the molecule's polarity, hydrogen bonding capacity, and electronic distribution, suggesting it may interact with biological targets in novel ways compared to its parent compound, nicotinonitrile. ontosight.ai
Future research should focus on:
Broad-Spectrum Biological Screening: Systematically screening this compound and a library of its simple derivatives against diverse panels of kinases, proteases, and other enzymes, as well as various cancer cell lines and microbial strains.
Phenotypic Screening: Utilizing high-content screening approaches to identify unexpected therapeutic effects in various disease models, which can then be followed by target deconvolution studies to identify the responsible molecular targets.
Exploring Neurological and Metabolic Applications: Given that nicotinamide (B372718) is a key player in metabolism and some pyridine (B92270) derivatives have neurological effects, investigating the potential of this compound in neurodegenerative diseases or metabolic disorders is a promising, yet unexplored, avenue. ekb.eg
| Known Activity of Nicotinonitrile Scaffold | Potential Therapeutic Area for this compound | Example Drug/Compound Class |
|---|---|---|
| Kinase Inhibition (e.g., EGFR, VEGFR-2, PIM-1) | Oncology | Bosutinib, Neratinib. ekb.egekb.eg |
| Anti-inflammatory (e.g., COX-2 inhibition) | Inflammatory Diseases | Celecoxib analogs. ekb.eg |
| Antimicrobial | Infectious Diseases | Various benzenesulfonamide-nicotinonitriles. ekb.eg |
| Cardiotonic | Cardiovascular Disease | Milrinone, Olprinone. ekb.egresearchgate.net |
| Anticonvulsant | Neurology | Nicotinonitrile derivatives. ekb.eg |
Synergistic Approaches with Other Chemical Entities for Enhanced Efficacy
The development of hybrid molecules and combination therapies is a powerful strategy to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. ekb.eg For this compound, this represents a forward-looking research area with significant potential.
Future strategies include:
Design of Hybrid Molecules: Creating single molecules that covalently link the this compound scaffold to another known pharmacophore. For example, based on successful strategies with other nicotinonitriles, it could be hybridized with moieties known to inhibit targets like histone deacetylases (HDACs) or PIM-1 kinase to create dual-acting anticancer agents. ekb.egresearchgate.net
Combination Therapy Studies: Investigating the synergistic effects of this compound or its derivatives when co-administered with existing drugs. For instance, its potential antiangiogenic or cytotoxic effects could be combined with standard chemotherapeutics or targeted agents to achieve a more potent antitumor response.
Multi-target Drug Design: Using the this compound core as a foundation for designing single agents that modulate multiple, disease-relevant targets simultaneously. This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders.
By pursuing these synergistic strategies, researchers can potentially develop more effective and robust therapeutic interventions based on the unique chemical properties of this compound.
Q & A
Q. What are the critical safety protocols for handling Nicotinonitrile 1-oxide in laboratory settings?
this compound poses multiple hazards, including skin/eye irritation and respiratory toxicity. Key protocols include:
- Use of explosion-proof ventilation systems and grounding to prevent static discharge during synthesis or handling .
- Mandatory PPE: Nitrile gloves, lab coats, and safety goggles to mitigate skin/eye exposure .
- Avoidance of water jets for fire suppression (use dry powder or CO₂ extinguishers) to prevent splashing .
- Storage in leak-proof containers with absorbent materials and segregated from incompatible substances .
- Immediate medical consultation for inhalation or ingestion exposure, with SDS provided to healthcare providers .
Q. How should researchers design a reproducible synthesis protocol for this compound?
A robust protocol must include:
- Detailed reaction conditions : Precise molar ratios, temperature/pressure ranges, and catalyst specifications (e.g., oxidation agents for nitrile-to-oxide conversion) .
- Purity validation : Use of HPLC or GC for intermediate/product analysis, referencing known spectral data (e.g., NMR, HRMS) for comparison .
- Documentation standards : Separate synthesis data for novel vs. known compounds. For known compounds, cite prior literature for identity confirmation; for new derivatives, provide full spectral characterization .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved?
Discrepancies in NMR, IR, or mass spectra often arise from impurities, tautomerism, or crystallographic variations. Strategies include:
- Multi-technique validation : Cross-check with X-ray crystallography to confirm molecular geometry or DFT calculations to predict spectral patterns .
- Batch consistency analysis : Compare data across multiple synthesis batches to isolate procedural errors (e.g., incomplete oxidation) .
- Controlled degradation studies : Monitor spectral changes under varying pH/temperature to identify unstable intermediates .
Q. What computational methods are effective in predicting this compound’s reactivity in novel reactions?
- DFT simulations : Calculate frontier molecular orbitals (FMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect may direct oxidation reactions .
- Molecular docking : Model interactions with biological targets (e.g., enzymes in nicotine metabolism studies) to design analogs with enhanced binding affinity .
- Reactivity databases : Cross-reference with NIST Chemistry WebBook for thermodynamic properties (e.g., ΔfH°, entropy) to optimize reaction spontaneity .
Methodological Guidance
Q. What criteria should be applied to evaluate the reliability of this compound’s physicochemical data?
- Source credibility : Prioritize peer-reviewed journals or authoritative databases (e.g., NIST) over non-reviewed platforms .
- Experimental transparency : Verify if methods include error margins, replicate trials, and instrument calibration details .
- Consistency checks : Cross-validate melting points, solubility, and spectral peaks with historical data (e.g., CAS 14906-64-0 in NIST or Beilstein databases) .
Q. How can researchers optimize the characterization of this compound’s biological activity?
- Dose-response assays : Use in vitro models (e.g., hepatic microsomes) to study metabolic pathways, noting similarities to nicotine-N-oxide detoxification mechanisms .
- Toxicity profiling : Apply OECD guidelines for acute/chronic exposure studies, with emphasis on respiratory and dermal endpoints .
- Data standardization : Report all measures, conditions, and exclusions per SRNT guidelines to ensure reproducibility .
Data Presentation and Reporting
Q. What are the best practices for reporting this compound data in publications?
- Structural clarity : Include high-resolution molecular images with atom numbering, ensuring consistency between main text and supplementary files .
- Spectral annexes : Provide baseline-corrected NMR spectra (¹H/¹³C) with integration values and peak assignments .
- Hazard disclosure : Explicitly state GHS classifications (e.g., H315, H319) and first-aid measures in the experimental section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
